2,3,4,4a,10,10a-Hexahydro-9(1H)-phenanthrenone semicarbazone
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Overview
Description
(9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone is a chemical compound that belongs to the class of semicarbazones Semicarbazones are derivatives formed by the reaction of semicarbazide with ketones or aldehydes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone typically involves the reaction of (9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
(9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenanthrenone derivatives: These compounds share a similar core structure but differ in their functional groups.
Semicarbazones: Other semicarbazones with different parent ketones or aldehydes.
Uniqueness
(9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
7498-82-0 |
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Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
[(E)-2,3,4,4a,10,10a-hexahydro-1H-phenanthren-9-ylideneamino]urea |
InChI |
InChI=1S/C15H19N3O/c16-15(19)18-17-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h3-4,7-8,10-11H,1-2,5-6,9H2,(H3,16,18,19)/b17-14+ |
InChI Key |
JOBXDIOTFVACCN-SAPNQHFASA-N |
Isomeric SMILES |
C1CCC2C(C1)C/C(=N\NC(=O)N)/C3=CC=CC=C23 |
Canonical SMILES |
C1CCC2C(C1)CC(=NNC(=O)N)C3=CC=CC=C23 |
Origin of Product |
United States |
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